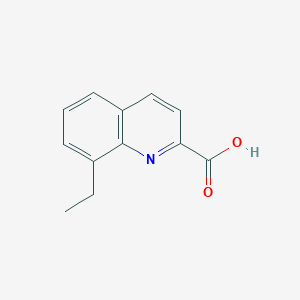

8-Ethylquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Ethylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry and other fields .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves reactions with α,β-unsaturated aldehydes . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string provided by the NIST Chemistry WebBook . The structure analysis of similar compounds can be performed using tools like ProteinTools, which can identify hydrophobic clusters, hydrogen bond networks, salt bridges, and contact maps .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, given the presence of the quinoline moiety. The reactions often involve the use of catalytic systems and synthetic advantages . For example, carboxylic acids can react with strong electrophiles, leading to a positively charged intermediate which then loses a proton .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For instance, carboxylic acids typically have higher boiling points than their homologous alkanes and alcohols . They also exhibit unique properties at the nanoscale due to their enhanced physical and chemical properties compared to bulk material .Aplicaciones Científicas De Investigación

Enantioselective C-H Alkylation

Huang et al. (2020) described the use of 8-ethylquinolines in enantioselective C-H alkylation, highlighting their role in catalysis using a Rh(III) catalyst and a chiral carboxylic acid. This research demonstrates the effectiveness of 8-ethylquinolines in selective bond cleavage and C-C bond formation, essential in organic synthesis and pharmaceuticals Huang, L., Fukagawa, S., Kojima, M., Yoshino, T., & Matsunaga, S. (2020). Organic Letters.

Antibacterial Properties

Research by Koga et al. (1980) and Al-Hiari et al. (2007) shows the antibacterial properties of quinoline derivatives, including 8-ethylquinoline-2-carboxylic acid. These studies provide insights into the synthesis and structure-activity relationships of these compounds, crucial for developing new antibacterial agents Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Journal of Medicinal Chemistry; Al-Hiari, Y., Al-Mazari, I., Shakya, A., Darwish, R., & Abu-Dahab, R. (2007). Molecules.

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

The work of Shabashov and Daugulis (2010) explores the use of 8-ethylquinolines in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This application is significant in the field of organic chemistry, offering a method for selective functionalization of molecules Shabashov, D., & Daugulis, O. (2010). Journal of the American Chemical Society.

Anticancer Activity

Gaber et al. (2021) conducted research on the synthesis of certain 1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This highlights the potential use of 8-ethylquinoline derivatives in cancer research Gaber, A., Alsanie, W., Alhomrani, M., Alamri, A. S., El‐Deen, I. M., & Refat, M. (2021).

Image Stability in Information Recording Systems

Oda (1998) explored the use of metal quinolinecarboxylates, including derivatives of this compound, in improving the image-stability of colorants in information recording systems. This research is vital for developing more durable and reliable recording materials Oda, H. (1998). Dyes and Pigments.

Copper-catalyzed C–H Alkylation

Xia et al. (2015) described the copper-catalyzed 8-amide chelation-assisted C–H alkylation of 8-aminoquinolines, using alkyl carboxylic acids as alkylating agents. This method is relevant for synthesizing C2-adamantyl 8-aminoquinoline scaffolds, important in medicinal chemistry and drug development Xia, X.-F., Zhu, S.-L., Gu, Z., & Wang, H. (2015). RSC Advances.

Mecanismo De Acción

Target of Action

It’s structurally similar to nalidixic acid , a quinolone antibiotic that primarily targets bacterial DNA gyrase . This enzyme is crucial for DNA replication in bacteria, making it an effective target for antibacterial drugs .

Mode of Action

Nalidixic acid and its active metabolite, hydroxynalidixic acid, bind strongly but reversibly to DNA, interfering with RNA synthesis and consequently protein synthesis . If 8-Ethylquinoline-2-carboxylic acid shares a similar mechanism, it may also interfere with these crucial cellular processes.

Biochemical Pathways

This compound is likely involved in tryptophan metabolism, similar to 8-Hydroxyquinoline-2-carboxylic acid . This compound is generated from tryptophan via kynurenine and 3-hydroxykynurenine . These biochemical pathways are essential for various biological functions, including the production of niacin (vitamin B3) and the regulation of immune responses .

Pharmacokinetics

These properties significantly impact a compound’s bioavailability and therapeutic potential

Result of Action

If it shares a similar mechanism with nalidixic acid, it may lead to the inhibition of bacterial growth by disrupting dna replication . This could potentially make it useful in treating bacterial infections.

Safety and Hazards

While specific safety data for 8-Ethylquinoline-2-carboxylic acid was not found in the retrieved papers, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds, such as hydrochloric acid and indole-2-carboxylic acid, provide guidelines for safe handling, storage, and disposal .

Direcciones Futuras

The future directions for research on 8-Ethylquinoline-2-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, has gained increasing attention over the past decade . Similarly, the development of new methods for the preparation of quinoline derivatives represents an urgent challenge .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 8-Ethylquinoline-2-carboxylic acid are not fully understood due to limited research. It can be inferred from the properties of related quinoline compounds. Quinolines are known to have redox cycling properties and the potential to bind to thiol, amine, and hydroxyl groups . These properties may influence the interactions of this compound with enzymes, proteins, and other biomolecules.

Cellular Effects

Related quinoline compounds have been shown to regulate glucose and lipid metabolism, which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of related quinolines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Related quinoline compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Quinolines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Related compounds have been studied for their accumulation, transport, and distribution in soil columns grown with rice cultivars .

Subcellular Localization

The prediction of protein subcellular localization is an active area of research in bioinformatics, and recent advances in machine learning and proteomics have contributed significantly to this field .

Propiedades

IUPAC Name |

8-ethylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-4-3-5-9-6-7-10(12(14)15)13-11(8)9/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOPGCOCCTWKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)

![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2959326.png)

![ethyl N-[(E)-1-(4-pyrimidin-2-yloxyphenyl)ethylideneamino]carbamate](/img/structure/B2959327.png)

![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2959336.png)

![2-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2959339.png)

![N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide](/img/structure/B2959340.png)

![1-(4-methylpiperidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2959343.png)

![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)

![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)